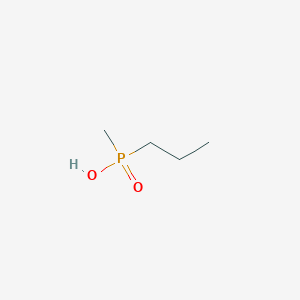Phosphinic acid, methylpropyl-
CAS No.: 73342-45-7
Cat. No.: VC20606163
Molecular Formula: C4H11O2P
Molecular Weight: 122.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73342-45-7 |
|---|---|
| Molecular Formula | C4H11O2P |
| Molecular Weight | 122.10 g/mol |
| IUPAC Name | methyl(propyl)phosphinic acid |
| Standard InChI | InChI=1S/C4H11O2P/c1-3-4-7(2,5)6/h3-4H2,1-2H3,(H,5,6) |
| Standard InChI Key | SZTJCIYEOQYVED-UHFFFAOYSA-N |
| Canonical SMILES | CCCP(=O)(C)O |
Introduction
Structural and Chemical Properties of Phosphinic Acid, Methylpropyl-
Molecular Architecture
The molecular formula of phosphinic acid, methylpropyl- is C₄H₁₁O₂P, with the phosphorus atom bonded to two organic groups (methyl and propyl) and two oxygen atoms in a tetrahedral geometry. The presence of alkyl substituents influences its electronic configuration, reducing acidity compared to phosphonic acids. For instance, methylphosphonic acid (CH₃P(O)(OH)₂) has a pKa of ~2.1, whereas phosphinic acids generally exhibit pKa values between 4–6 due to fewer electronegative oxygen atoms .
The propyl group introduces steric effects that modulate reactivity. In contrast, shorter alkyl chains (e.g., methyl) enhance solubility in polar solvents, while longer chains (e.g., phenyl) increase hydrophobicity . This balance between electronic and steric factors makes methylpropyl-phosphinic acid a versatile intermediate in organophosphorus synthesis.
Synthesis and Biosynthetic Pathways
Laboratory Synthesis
While no explicit synthesis route for methylpropyl-phosphinic acid is documented, analogous methods for alkylphosphinic acids involve:
-
Nucleophilic substitution: Reacting dialkylphosphinous chlorides with Grignard reagents.
-
Radical-mediated alkylation: Using phosphinous acids and alkyl halides under radical initiators .
For example, the synthesis of (1-amino-2-methylpropyl)phosphonic acid involves hydrochlorination of precursor imines, yielding phosphonic acid derivatives . Similar strategies could be adapted for phosphinic acids by substituting phosphonous acid intermediates.
Biosynthetic Insights
Natural phosphinic acids, such as phosphinothricin, are synthesized via radical-based mechanisms involving S-adenosylmethionine (SAM) and methylcobalamin (MeCbl). Enzymes like P-methyltransferase catalyze methyl group transfer to phosphorus centers, a process requiring cobalt-dependent cofactors . These pathways highlight the biochemical versatility of phosphorus-centered reactions, which could inform synthetic approaches to methylpropyl-phosphinic acid.
Reactivity and Functionalization
Phosphinic acids participate in diverse reactions:
-
Coordination chemistry: The P-H bond can coordinate to metals, forming complexes used in catalysis.
-
Oxidation: Under strong oxidizing conditions, phosphinic acids convert to phosphonic acids.
-
Nucleophilic substitution: The phosphorus atom reacts with electrophiles, enabling functional group interconversion .
Notably, the P-H bond in phosphinic acids is weaker than in phosphonic acids, facilitating hydrogen abstraction in radical reactions. This property is exploited in the biosynthesis of fosfomycin, where a 5′-deoxyadenosyl radical abstracts a hydrogen atom from 2-hydroxyethylphosphonate (HEP) .
Applications in Science and Industry
Agricultural Uses
Phosphinic acid derivatives like glufosinate (a phosphinic acid herbicide) inhibit glutamine synthetase, causing ammonia accumulation in plants. Methylpropyl-phosphinic acid could serve as a precursor for novel herbicides, leveraging its structural similarity to bioactive phosphinates .
Comparative Analysis of Phosphinic Acid Derivatives
Future Directions and Research Opportunities
-
Catalytic Applications: Exploring methylpropyl-phosphinic acid as a ligand in asymmetric catalysis.
-
Drug Discovery: Screening for antimicrobial or anticancer activity via high-throughput assays.
-
Material Science: Incorporating phosphinic acids into polymers for flame-retardant or conductive materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume